molecular formula C16H15IN2S B1444728 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide CAS No. 61327-99-9

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Cat. No. B1444728
CAS RN: 61327-99-9
M. Wt: 394.3 g/mol
InChI Key: BNYMEXHZDBZCOC-UHFFFAOYSA-N
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Description

The compound is a benzothiazolium derivative with an anilinovinyl group. Benzothiazolium compounds are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Anilinovinyl refers to an aniline (an organic compound consisting of a phenyl group attached to an amino group) attached to a vinyl group.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Synthesis of Indole Derivatives

    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Synthesis of Indole Derivatives

    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Method : The synthesis of indole derivatives often begins from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) affords the 1-iodo-2-methyl-3-nitrobenzene .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. This could include studying its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMEXHZDBZCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
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2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
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2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
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2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 5
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
Reactant of Route 6
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

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